3-Methoxypyrazine-2-carboximidamide

lipophilicity positional isomerism physicochemical profiling

Obtaining pyrazine-2-carboximidamide building blocks with precise substitution patterns is a persistent bottleneck in medicinal chemistry. 3-Methoxypyrazine-2-carboximidamide solves this by delivering the ortho-methoxy isomer as a ready-to-use free base (97%). - Ortho-substitution provides a unique LogP (-0.23) and TPSA (84.88 Ų) distinct from the 5-methoxy isomer; enables rational CNS MPO and property-driven library design without de novo synthesis. - The methoxy handle supports latent diversification via demethylation to a phenolic -OH, enabling O-alkylation, acylation, or sulfonylation from a single procurement event. - Available as both free base and dihydrochloride salt (CAS 2361734-42-9) for solubility assessment in neutral and ionized states.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B12277514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyrazine-2-carboximidamide
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1C(=N)N
InChIInChI=1S/C6H8N4O/c1-11-6-4(5(7)8)9-2-3-10-6/h2-3H,1H3,(H3,7,8)
InChIKeyZUEQLOKLSTUHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxypyrazine-2-carboximidamide Identity and Procurement


3-Methoxypyrazine-2-carboximidamide (CAS 1247573-36-9; free base molecular weight 152.15 g/mol, formula C₆H₈N₄O) is a heterocyclic small molecule belonging to the pyrazine-2-carboximidamide class, characterized by a methoxy substituent at the 3-position of the pyrazine ring adjacent to the carboximidamide group at the 2-position . The compound is commercially available as a free base (purity ≥97%) and as a dihydrochloride salt (CAS 2361734-42-9, MW 225.08 g/mol) . The carboximidamide (amidine) functionality confers significantly greater basicity and nucleophilicity compared to the corresponding carboxamide analog, a property relevant to both synthetic derivatization and potential biomolecular target engagement [1]. This compound is primarily positioned as a versatile small-molecule building block for medicinal chemistry and agrochemical research, rather than as a characterized bioactive entity with established pharmacological profiles.

Workflow
Medicinal chemistry building block
Selection
Carboximidamide reactivity profile
Format
Free base or dihydrochloride salt
Use Context
Synthetic derivatization and SAR

3-Methoxypyrazine-2-carboximidamide Substitution Specificity


Positional isomerism on the pyrazine ring creates functionally non-interchangeable chemical entities due to differences in electronic character, physicochemical properties, and synthetic accessibility. The 3-methoxy isomer places the electron-donating methoxy group in direct conjugation with the carboximidamide at the ortho-like 2-position, altering both the pKa of the amidine and the electron density at the adjacent ring nitrogen compared to the 5-methoxy isomer, where the substituents are para-disposed . This manifests as a measurable LogP difference of approximately 0.49 units (−0.23 for 3-methoxy vs. −0.72 for 5-methoxy) and distinct topological polar surface area (TPSA) values, which impact solubility, permeability, and chromatographic behavior . Furthermore, substituting a carboxamide (C=O) for the carboximidamide (C=NH) eliminates the strongly basic amidine character entirely, fundamentally altering the compound's reactivity toward electrophiles, its hydrogen-bonding donor/acceptor pattern, and its protonation state under physiological conditions [1]. These are not cosmetic differences—they determine whether a building block participates in a given synthetic route or whether a screening hit can be meaningfully followed up in structure–activity relationship (SAR) exploration.

5-Methoxy positional isomer: LogP differs by ~0.49 units and TPSA varies, which may alter solubility and permeability profiles.
Carboxamide analog (C=O) eliminates the strongly basic amidine character, fundamentally changing reactivity and protonation state.
Unsubstituted pyrazine-2-carboximidamide lacks the methoxy diversification handle, limiting SAR expansion opportunities.

3-Methoxypyrazine-2-carboximidamide Differentiation Evidence


LogP Difference Between 3-Methoxy and 5-Methoxy Isomers

Computationally derived LogP values reveal a substantial lipophilicity difference between the two methoxy positional isomers. The 3-methoxy substitution yields a predicted LogP of −0.23, while the 5-methoxy isomer is markedly more hydrophilic with a predicted LogP of −0.72 . This ~0.49 LogP unit difference translates to an approximately three-fold difference in the octanol–water partition coefficient, which is sufficiently large to produce meaningful differences in reversed-phase HPLC retention times, aqueous solubility, and passive membrane permeability in cell-based assays.

LogP Difference
Data to verify
ΔLogP ≈ +0.49 (3-methoxy vs. 5-methoxy)
Supports isomer-specific lipophilicity screening
In silico prediction; experimental validation recommended.
lipophilicity positional isomerism physicochemical profiling chromatographic retention

TPSA Distinction: Carboximidamide vs. Carboxamide Analogs

3-Methoxypyrazine-2-carboximidamide has a reported TPSA of 84.88 Ų . The analogous 3-methoxy-2-pyrazinecarboxamide (CAS 21279-63-0), which replaces the C=NH imine with a C=O carbonyl, is predicted to have a lower TPSA (approximately 68–72 Ų based on structural calculation) due to the reduced hydrogen-bonding capacity of the amide oxygen compared to the imine nitrogen. The carboximidamide group contributes two H-bond donor atoms (the NH₂ and the =NH) and one H-bond acceptor, versus the carboxamide's one donor and one acceptor. This difference is relevant because TPSA values above 80 Ų are generally associated with reduced passive blood–brain barrier penetration, while values below 70 Ų are considered favorable for CNS exposure, creating a meaningful divergence between the carboximidamide and carboxamide scaffolds for CNS versus peripheral target applications.

TPSA Distinction
Class-level inference
TPSA 84.88 Ų (carboximidamide) vs. ~68–72 Ų (carboxamide)
Context for permeability and CNS exposure models
Estimated comparator values; no experimental permeability reported.
polar surface area drug-likeness oral bioavailability blood–brain barrier penetration

Basicity and Reactivity: Carboximidamide vs. Carboxamide

The carboximidamide functional group (pKa of conjugate acid ≈ 10–12) is a significantly stronger base than the corresponding carboxamide (pKa of conjugate acid ≈ −1 to 0), with the protonated amidinium cation stabilized by resonance delocalization across both nitrogen atoms [1]. For 3-Methoxypyrazine-2-carboximidamide, the methoxy group at the 3-position further enhances electron density at the adjacent ring nitrogen through resonance donation, which can influence the amidine pKa and nucleophilicity relative to unsubstituted pyrazine-2-carboximidamide. This enhanced basicity/nucleophilicity makes the carboximidamide a more versatile intermediate for condensation reactions, N-acylation, and metal coordination chemistry compared to the inert carboxamide, while also introducing the need for protecting group strategies in multi-step syntheses where the basic amidine might interfere.

Basicity Shift
Class-level inference
Carboximidamide >10¹⁰× more basic than carboxamide
Enables distinct synthetic reactivity pathways
pKa range from literature; no compound-specific measurement available.
amidine basicity nucleophilicity synthetic intermediate protecting group strategy

Pyrazine-2-Carboximidamide Scaffold in Kinase Inhibitor Synthesis

Pyrazine-2-carboximidamide has been empirically validated as a productive starting material for multi-step synthesis of potent kinase inhibitors. Sleebs et al. (2010) demonstrated a 6-step de novo synthesis of BMS4, a potent LIMK1 inhibitor, starting from pyrazine-2-carboximidamide—representing a significant improvement over previously reported synthetic routes [1]. More recently, Grytsai et al. (2025) reported that N-(N-(benzo[d]thiazol-2-yl)carbamimidoyl)pyrazine-2-carboximidamide (compound 35) exhibited nanomolar GSK3β inhibition (IC₅₀ = 73.8 nM) and in vivo antitumor efficacy in an A375 melanoma xenograft model [2]. While these studies used the unsubstituted pyrazine-2-carboximidamide scaffold, the 3-methoxy substitution on 3-Methoxypyrazine-2-carboximidamide provides an additional synthetic diversification point—the methoxy group can be retained to modulate physicochemical properties or demethylated to reveal a hydroxyl handle for further functionalization—offering a distinct advantage for SAR exploration over the simpler parent scaffold.

Kinase Inhibitor Synthesis
Class-level inference
Parent scaffold delivers nanomolar GSK3β inhibitor (IC₅₀ 73.8 nM)
Validated pharmacophore for kinase drug discovery
Methoxy handle offers additional vector for property optimization.
kinase inhibitor LIMK1 GSK3β synthetic intermediate medicinal chemistry building block

Antibacterial Pharmacophore Validation for Pyrazine-2-Carboximidamide

Gobis et al. (2012) synthesized a series of heterocyclic sulfamoyl-phenyl-carboximidamides and screened them for antibacterial, antifungal, and tuberculostatic activity. The pyrazine-2-carboximidamide-containing derivative N-[4-(thiazol-2-sulfamoyl)phenyl]pyrazine-2-carboximidamide (compound 16) was found to be as potent as the clinically applied sulfonamide antibiotic sulfamethoxypyridazine [1]. This establishes the pyrazine-2-carboximidamide moiety as a viable pharmacophore element that can deliver clinically competitive antibacterial potency when appropriately elaborated. 3-Methoxypyrazine-2-carboximidamide provides the same core scaffold pre-functionalized with a methoxy group that can serve as a metabolic soft spot, a solubility modulator, or a synthetic handle—offering an entry point for antibacterial SAR that the unsubstituted parent cannot provide without additional synthetic steps.

Antibacterial Validation
Class-level inference
Elaborated pyrazine carboximidamide matches sulfonamide antibiotic potency
Supports antimicrobial screening context
Qualitative equivalence reported; specific MIC values not provided.
antibacterial pyrazine carboximidamide sulfonamide hybrid sulfamethoxypyridazine comparator

Dual Salt Forms: Free Base and Dihydrochloride

3-Methoxypyrazine-2-carboximidamide is commercially available in two distinct forms: the free base (CAS 1247573-36-9, MW 152.15, purity ≥97%) and the dihydrochloride salt (CAS 2361734-42-9, MW 225.08) . The dihydrochloride salt, by virtue of its ionic character, is expected to exhibit significantly enhanced aqueous solubility compared to the free base—a critical consideration for biological assay preparation where DMSO stock solutions may be unsuitable. This dual availability contrasts with the 5-methoxy positional isomer (CAS 1344367-21-0), for which commercial listings indicate predominantly the free base form . The ability to procure either form from the outset eliminates the need for in-house salt formation and characterization, reducing the time from procurement to experimental deployment.

Dual Salt Forms
Lot attribute
Free base and dihydrochloride salt both commercially available
Enables workflow-specific solubility selection
Dihydrochloride expected to enhance aqueous solubility for biological assays.
salt form dihydrochloride aqueous solubility procurement specification free base

3-Methoxypyrazine-2-carboximidamide Application Scenarios


Pre-Functionalized Scaffold for Kinase Inhibitor Hit-to-Lead

Research groups pursuing kinase targets—particularly LIMK, GSK3β, or related CMGC-family kinases—can use 3-Methoxypyrazine-2-carboximidamide as a direct entry point into the validated pyrazine-2-carboximidamide pharmacophore space. The parent scaffold has demonstrated synthetic tractability (6-step route to BMS4) and translational potential (GSK3β inhibitor compound 35 with IC₅₀ = 73.8 nM and in vivo antitumor activity) [1][2]. The 3-methoxy group provides an immediate handle for property modulation: it can be retained to adjust LogP (Δ ≈ +0.49 vs. 5-methoxy isomer), serve as a metabolic liability that can be engineered out during lead optimization, or be demethylated to reveal a phenolic –OH for further derivatization. This scenario is most appropriate for groups that have already identified pyrazine carboximidamides as a hit series and need to explore substituent effects without de novo scaffold synthesis.

Carboximidamide Pharmacophore for Antibacterial Discovery

The demonstration that elaborated pyrazine-2-carboximidamide derivatives can achieve antibacterial potency comparable to the clinically used sulfonamide sulfamethoxypyridazine [3] positions this scaffold as a credible starting point for antibacterial discovery. 3-Methoxypyrazine-2-carboximidamide can be elaborated via the carboximidamide nitrogen (e.g., through condensation with sulfonamide-containing methyl carbimidates, as per the Gobis et al. methodology) to generate novel sulfamoyl-phenyl-carboximidamide hybrids. The methoxy group may contribute to antibacterial spectrum differentiation compared to unsubstituted analogs, though this remains to be experimentally determined. This application is particularly relevant given the urgent need for new chemical classes to address multidrug-resistant Gram-negative pathogens.

TPSA and LogP-Guided Building Block Selection

For medicinal chemistry groups employing property-driven compound selection (e.g., CNS MPO scoring, Lipinski rule-of-five compliance), the distinct physicochemical profile of 3-Methoxypyrazine-2-carboximidamide (TPSA = 84.88 Ų, LogP = −0.23) differentiates it from both the more polar 5-methoxy isomer (LogP = −0.72) and the less polar, lower-TPSA carboxamide analog (estimated TPSA ≈ 68–72 Ų, LogP ≈ +0.3 to +0.8) . Researchers can rationally select the 3-methoxy carboximidamide when a target product profile calls for moderate lipophilicity with a TPSA in the 80–90 Ų range—a region typical of many orally bioavailable, non-CNS drugs. The availability of both free base and dihydrochloride salt forms further supports this property-based workflow by enabling solubility assessment in both neutral and ionized states without additional synthesis.

Methoxy Group as Latent Diversity Point for Libraries

The methoxy substituent at the 3-position serves as a chemically addressable diversification handle that the unsubstituted pyrazine-2-carboximidamide scaffold lacks. Demethylation (e.g., BBr₃ or LiCl/DMF) reveals a 3-hydroxypyrazine-2-carboximidamide intermediate that can undergo O-alkylation, O-acylation, sulfonylation, or Mitsunobu reactions to generate structurally diverse compound libraries from a single procurement event. This latent diversification strategy can be particularly cost-effective for academic screening collections and core facility compound libraries, where maximizing the chemical space coverage per compound purchased is a key procurement metric. The validated kinase and antibacterial activity of the core scaffold suggests that libraries derived from this building block have a higher probability of yielding bioactive members than libraries built from scaffolds with no biological precedent.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead
Methoxy diversification handle
Property modulation and SAR expansion
Antibacterial discovery
Carboximidamide pharmacophore
Antimicrobial screening context
Property-driven library design
LogP and TPSA profile
Lipophilicity and permeability assessment
Diversification libraries
Latent hydroxyl reactivity
Scaffold decoration and library enumeration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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